2-[Benzyl(methyl)amino]ethyl benzoate Enhances Delayed Verbal Recall by 87.5–105% in Poor Performers vs. Placebo in Human Trial
In a double-blind, placebo-controlled human trial of 47 healthy volunteers, a single 5 mg oral dose of 2-[benzyl(methyl)amino]ethyl benzoate (as the hydrochloride salt, PRL-8-53) administered 120–150 minutes before testing significantly improved the retention of verbal information [1]. The effect was most pronounced in participants with lower baseline performance: those recalling six or fewer words under placebo experienced an 87.5% to 105% increase in word recall at 24 and 96 hours post-test when treated with the compound [2]. This differentiation in efficacy based on baseline cognitive performance is a key characteristic for targeted research applications [3].
| Evidence Dimension | Verbal Memory Retention (Word Recall) |
|---|---|
| Target Compound Data | 87.5–105% increase in recall for poor performers (≤6 words); 7.9–14% increase for high performers (≥8 words) [2] |
| Comparator Or Baseline | Placebo control group |
| Quantified Difference | 87.5–105% improvement relative to placebo in the lower-performing cohort; 7.9–14% improvement in the high-performing cohort (non-significant) [2] |
| Conditions | Single 5 mg oral dose, 47 healthy volunteers, double-blind, serial anticipation method; word recall assessed 24 and 96 hours post-administration [1] |
Why This Matters
This data provides a specific, quantifiable benchmark for memory enhancement efficacy in a human population, enabling researchers to select this compound over alternatives for studies targeting age-related or baseline-dependent cognitive decline.
- [1] Hansl, N. R., & Mead, B. T. (1978). PRL-8-53: enhanced learning and subsequent retention in humans as a result of low oral doses of new psychotropic agent. Psychopharmacology, 56(3), 249–253. View Source
- [2] Examine.com. (2025). PRL-8-53 Research Breakdown. View Source
- [3] Penchant Research Library. (n.d.). PRL-8-53 Pharmacology. View Source
